molecular formula C15H20BrN3O4S B3561579 1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide

1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide

Cat. No.: B3561579
M. Wt: 418.3 g/mol
InChI Key: MAIYUYSPLTWYTB-UHFFFAOYSA-N
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Description

1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a bromo-substituted aniline moiety, and a methylsulfonyl group

Preparation Methods

The synthesis of 1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the bromo-substituted aniline intermediate: This step involves the bromination of aniline to introduce the bromo group.

    Introduction of the methylsulfonyl group: The bromo-substituted aniline is then reacted with a methylsulfonyl chloride to introduce the methylsulfonyl group.

    Acetylation: The resulting compound is acetylated to form the 2-(4-bromo-N-methylsulfonylanilino)acetyl intermediate.

    Formation of the piperidine ring: The final step involves the reaction of the intermediate with piperidine-4-carboxamide to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromo group, converting it to a less reactive moiety.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the presence of the bromo and methylsulfonyl groups plays a crucial role in its activity.

Comparison with Similar Compounds

1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-[2-(4-chloro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide: Similar structure but with a chloro group instead of a bromo group.

    1-[2-(4-bromo-N-ethylsulfonylanilino)acetyl]piperidine-4-carboxamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

    1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4S/c1-24(22,23)19(13-4-2-12(16)3-5-13)10-14(20)18-8-6-11(7-9-18)15(17)21/h2-5,11H,6-10H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIYUYSPLTWYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)C(=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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